Monoacetyldapsone hydroxylamine

Description

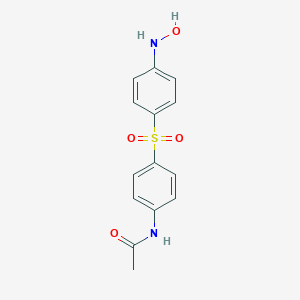

Structure

3D Structure

Properties

CAS No. |

32604-86-7 |

|---|---|

Molecular Formula |

C14H14N2O4S |

Molecular Weight |

306.34 g/mol |

IUPAC Name |

N-[4-[4-(hydroxyamino)phenyl]sulfonylphenyl]acetamide |

InChI |

InChI=1S/C14H14N2O4S/c1-10(17)15-11-2-6-13(7-3-11)21(19,20)14-8-4-12(16-18)5-9-14/h2-9,16,18H,1H3,(H,15,17) |

InChI Key |

YUWDJHZQRAHBBW-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NO |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NO |

Other CAS No. |

32604-86-7 |

Synonyms |

N-[4-[[4-(Hydroxyamino)phenyl]sulfonyl]phenyl]acetamide |

Origin of Product |

United States |

Biochemical Pathways of Monoacetyldapsone Hydroxylamine Formation and Biotransformation

Precursor Compounds and Sequential Metabolic Transformations

The formation of monoacetyldapsone (B194098) hydroxylamine (B1172632) is not a direct metabolic event but rather the result of a sequence of biotransformations starting from its precursor, dapsone (B1669823).

Dapsone N-Acetylation to Monoacetyldapsone

The initial step in this metabolic pathway is the N-acetylation of dapsone. In the liver, dapsone is metabolized by the enzyme N-acetyltransferase (NAT), which facilitates the transfer of an acetyl group to one of the amino groups of dapsone, resulting in the formation of monoacetyldapsone (MADDS). nih.govresearchgate.net This acetylation is a significant route of dapsone metabolism and its rate can vary between individuals, a phenomenon known as genetic polymorphism. bohrium.com This variability in acetylation capacity leads to different ratios of monoacetyldapsone to dapsone in the plasma. bohrium.com The process is a concurrent one, with both acetylation of dapsone and deacetylation of monoacetyldapsone occurring simultaneously. bohrium.com

N-Hydroxylation of Monoacetyldapsone to Monoacetyldapsone Hydroxylamine

Following its formation, monoacetyldapsone can undergo a further metabolic transformation known as N-hydroxylation. This reaction introduces a hydroxyl group to the remaining free amino group of the monoacetyldapsone molecule, yielding this compound (MADDS-NHOH). researchgate.netresearchgate.net This hydroxylation step is critical as the hydroxylamine metabolites of dapsone and its derivatives are often implicated in the compound's effects. The conversion of monoacetyldapsone to its hydroxylamine form is catalyzed by the cytochrome P450 (CYP) enzyme system. researchgate.netresearchgate.net

Enzymatic Systems Catalyzing this compound Biogenesis

The biogenesis of this compound is dependent on the activity of specific enzymes, particularly those belonging to the cytochrome P450 superfamily.

Cytochrome P450 Isoform Specificity in Hydroxylation

The N-hydroxylation of dapsone and its acetylated metabolite is not a random event but is catalyzed by specific isoforms of the cytochrome P450 enzyme system. While much of the research has focused on the hydroxylation of the parent compound, dapsone, the findings provide strong indications for the enzymes involved in monoacetyldapsone hydroxylation due to the structural similarity of the substrates. Research has shown that multiple cytochrome P450 enzymes are involved in the N-hydroxylation of dapsone. nih.gov

Cytochrome P450 2E1 (CYP2E1) is known for its role in the metabolism of various xenobiotics and its potential to generate reactive oxygen species. nih.govnih.gov While some studies using selective inhibitors at clinical concentrations of dapsone suggested little to no contribution of CYP2E1 to dapsone N-hydroxylation, its involvement in oxidative metabolism warrants its consideration in the broader context of dapsone and its metabolites' biotransformation. nih.gov Other research has noted that chemical inhibition studies indicated that CYP2E1 did not play a significant role in the metabolism of lidocaine, another drug metabolized by CYP enzymes. researchgate.net

Studies have more definitively implicated CYP2C9 and CYP3A4 in the N-hydroxylation of dapsone. nih.gov Using selective chemical inhibitors and recombinant human CYP isoforms, researchers have demonstrated that CYP2C9 is a major contributor to dapsone N-hydroxylation at clinical concentrations. nih.gov Selective inhibitors of CYP2C9, such as sulfaphenazole, have been shown to significantly inhibit the formation of dapsone's hydroxylamine metabolite. nih.govnih.gov

CYP3A4 has also been identified as a contributor to this metabolic step. nih.gov The relative contribution of CYP2C9 and CYP3A4 can vary between individuals, depending on the expression levels of these enzymes in the liver. nih.gov The table below summarizes the findings from studies on the inhibition of dapsone N-hydroxylation by selective CYP inhibitors, which provides insight into the enzymes likely responsible for monoacetyldapsone hydroxylation.

| CYP Isoform | Selective Inhibitor | Effect on Dapsone N-Hydroxylation | Reference |

| CYP2C9 | Sulfaphenazole | Significant inhibition (48% +/- 14%) | nih.gov |

| CYP2C9 | Tolbutamide | Significant inhibition (41% +/- 15%) | nih.gov |

| CYP3A4 | Ketoconazole (B1673606) | Inhibition varied (6.8% to 44.1%) depending on liver CYP3A content | nih.gov |

| CYP2E1 | - | Little to no contribution at clinical dapsone concentrations | nih.gov |

These findings underscore the complex interplay of different enzymatic systems in the metabolic activation of dapsone and its derivatives. The formation of this compound is a key step in a cascade of reactions that are governed by an individual's specific enzymatic makeup.

Contributions of CYP2C19, CYP2C6, and CYP2C11

The N-hydroxylation of dapsone and its acetylated metabolite, monoacetyldapsone (MADDS), is significantly influenced by several CYP isoforms. In human liver microsomes, CYP2C19 has been identified as a major contributor to the N-hydroxylation of dapsone, the precursor to this compound. nih.govresearchgate.net Studies using selective inhibitors have confirmed the predominant role of CYP2C19 in this metabolic step. nih.gov While CYP2C19 is a key player, other isoforms, including CYP2B6, CYP2D6, and CYP3A4, also contribute, albeit to a lesser extent. nih.gov

In rat liver microsomes, the formation of dapsone hydroxylamine (DDS-NOH) and this compound (MADDS-NOH) is catalyzed by CYP2C6 and/or CYP2C11. nih.gov Research has shown that metabolite formation was significantly inhibited by monoclonal antibodies specific to CYP2C6/2C11, indicating their crucial role. nih.gov Interestingly, the formation of these hydroxylamine metabolites was found to be greater in male rat liver microsomes, suggesting a sex-specific difference in metabolism potentially linked to CYP2C11 or CYP3A2. nih.gov

The apparent Michaelis-Menten constants (Km) for dapsone N-hydroxylation by various cloned CYP isoforms further elucidate their respective contributions. For instance, the Km values for CYP2C8, CYP2C9, and CYP2C18 were found to be 75 µM, 31 µM, and 25 µM, respectively, while the Km for CYP2C19 was greater than 1 mM, suggesting that at clinical concentrations of dapsone, CYP2C9 is a major contributor to its N-hydroxylation. nih.gov

Non-Cytochrome P450 Mediated Biotransformation Pathways

Beyond the well-established role of the cytochrome P450 system, other enzymatic pathways contribute to the biotransformation of dapsone and its metabolites.

Activated neutrophils and monocytes, which contain the enzyme myeloperoxidase, are capable of oxidizing dapsone. nih.gov This process leads to the formation of dapsone hydroxylamine, which can be further oxidized to its nitroderivative. nih.gov The isolation of the hydroxylamine intermediate is possible in the presence of ascorbic acid, which prevents its further oxidation. nih.gov This myeloperoxidase-dependent pathway highlights the role of inflammatory cells in the metabolism of dapsone. nih.gov

While specific "other" oxidoreductase systems are not extensively detailed in the provided context, the involvement of various enzymes in the broader metabolic scheme of dapsone is evident. The reduction of dapsone hydroxylamine back to its parent amine within erythrocytes suggests the action of intra-erythrocytic reductase enzymes. nih.gov

Downstream Metabolic Fates and Elimination Pathways

Following its formation, this compound undergoes further metabolic transformations that facilitate its elimination from the body.

Glucuronidation of Hydroxylamine Metabolites

A significant portion of the dapsone hydroxylamine metabolites formed in the liver are conjugated with glucuronic acid. researchgate.net This process, known as glucuronidation, results in the formation of more water-soluble glucuronides, which are then readily excreted in the urine. researchgate.netclinicaltrials.gov This pathway represents a major route for the detoxification and elimination of the potentially reactive hydroxylamine metabolites.

Enzymatic Reduction of Hydroxylamine to Parent Compounds

An important metabolic pathway for dapsone hydroxylamine is its reduction back to the parent amine, dapsone, within human red blood cells. nih.gov Studies have demonstrated a direct relationship between the formation of methemoglobin and the conversion of dapsone hydroxylamine to dapsone. nih.gov This enzymatic reduction within erythrocytes can create a cycle of oxidation in the liver and reduction in red blood cells, potentially contributing to the prolonged presence of the drug in the body. nih.gov

| Enzyme/System | Substrate(s) | Metabolite(s) | Key Findings |

| CYP2C19 | Dapsone | Dapsone Hydroxylamine | Major contributor to dapsone N-hydroxylation in human liver microsomes. nih.govresearchgate.net |

| CYP2C6/CYP2C11 | Dapsone, Monoacetyldapsone | Dapsone Hydroxylamine, this compound | Catalyzes N-hydroxylation in rat liver microsomes; formation is greater in males. nih.gov |

| CYP2C9 | Dapsone | Dapsone Hydroxylamine | A major contributor to dapsone N-hydroxylation at clinical concentrations. nih.gov |

| Myeloperoxidase | Dapsone | Dapsone Hydroxylamine, Dapsone Nitroderivative | Found in activated neutrophils and monocytes; oxidizes dapsone. nih.gov |

| Glucuronyltransferase | Dapsone Hydroxylamine | Dapsone N-Glucuronide | Major pathway for detoxification and urinary excretion of hydroxylamine metabolites. researchgate.net |

| Erythrocyte Reductases | Dapsone Hydroxylamine | Dapsone | Reduces the hydroxylamine back to the parent amine within red blood cells. nih.gov |

This compound: Unraveling Its Conjugation Pathways

The biotransformation of this compound, a key metabolite of the therapeutic agent dapsone, involves several important conjugation reactions. These Phase II metabolic processes are crucial for its detoxification and subsequent elimination from the body. Research indicates that this compound undergoes acetylation, deacetylation, and diacetylation, and is also a substrate for glucuronidation and sulfation.

Other Conjugation Reactions

Beyond its initial formation through the N-hydroxylation of monoacetyldapsone, this compound (MADDS-NOH) is further metabolized through various conjugation pathways. These reactions increase the water solubility of the compound, facilitating its excretion.

One of the key conjugation pathways for MADDS-NOH is acetylation . Studies conducted on human erythrocytes have demonstrated that both dapsone hydroxylamine and this compound are subject to acetylation, as well as the reverse reaction of deacetylation, and even further acetylation to a diacetylated form. oup.com This indicates a dynamic interplay of acetylation and deacetylation processes within the red blood cells.

Furthermore, evidence strongly suggests that MADDS-NOH undergoes glucuronidation . It has been reported that both hydroxylated and non-hydroxylated forms of dapsone are conjugated with glucuronides before being excreted in the urine. josorge.com This is a common detoxification pathway for many drugs and their metabolites. The addition of a glucuronic acid moiety significantly increases the polarity of the molecule. Dapsone and its metabolites have been found in urine partly as N-glucuronide conjugates. nih.gov

In addition to glucuronidation, sulfation is another probable conjugation pathway for MADDS-NOH. Dapsone and its metabolites are excreted from the body partly as N-sulphate conjugates, indicating that sulfotransferase enzymes are involved in their metabolism. josorge.com

Mechanistic Biochemical Investigations of Monoacetyldapsone Hydroxylamine Interactions

Oxidative Biochemical Processes Initiated by Monoacetyldapsone (B194098) Hydroxylamine (B1172632)

Monoacetyldapsone hydroxylamine is a reactive metabolite implicated in a cascade of oxidative biochemical events within cells. Its chemical nature drives the generation of reactive oxygen species (ROS), leading to significant disturbances in the delicate balance of cellular redox homeostasis. These processes are central to understanding its biological effects.

Mechanisms of Reactive Oxygen Species Generation

The generation of reactive oxygen species (ROS) is a primary consequence of the metabolic activation of various compounds, leading to a state of oxidative stress if not counteracted by cellular antioxidant systems. ROS are chemically reactive molecules derived from the reduction of molecular oxygen. nih.gov The initial step in ROS production is the conversion of molecular oxygen (O2) to the superoxide (B77818) anion (O2−), which serves as a precursor to other reactive species like hydrogen peroxide (H2O2) and the highly reactive hydroxyl radical (OH•). nih.gov

One of the key enzymatic systems involved in the generation of ROS in a controlled manner for signaling purposes is the NADPH oxidase complex. nih.gov This complex, composed of membrane-bound and cytosolic subunits, facilitates the transfer of electrons from NADPH to molecular oxygen, producing superoxide. nih.gov While essential for processes like phagocytosis and cell signaling, unregulated activation or "leaking" from electron transport chains, such as in the mitochondria, can contribute to oxidative stress. nih.govnih.gov

Hydroxylamine compounds can undergo oxidation, a process that can contribute to the generation of reactive intermediates. For instance, some enzymes can oxidize hydroxylamine to intermediates that can then participate in further reactions, potentially leading to the formation of nitrogen-containing reactive species. nih.gov The oxidation of hydroxylamines can be a complex process, sometimes involving multiple enzymatic steps and cofactors. nih.gov

The interplay between different reactive species is also critical. For example, superoxide can react with nitric oxide (NO) to form peroxynitrite, a potent oxidizing and nitrating agent that can modulate the activity of key signaling proteins like protein kinase C (PKC). nih.gov The balance between ROS generation and elimination is therefore crucial for maintaining normal cellular function.

Influence on Cellular Redox Homeostasis

Cellular redox homeostasis is a dynamic process that maintains a balance between reducing and oxidizing reactions, which is essential for a wide range of biological functions. nih.gov This equilibrium is highly responsive, with systems in place to detect and counteract shifts in the redox state to restore balance. nih.gov Key players in maintaining this balance include the glutathione (B108866) and thioredoxin systems, along with their associated enzymes. nih.gov

Glutathione (GSH) is a crucial tripeptide that acts as a major cellular redox buffer and antioxidant. mdpi.com Its depletion is a significant factor in the pathogenesis of conditions associated with oxidative stress. mdpi.com The ratio of its reduced form (GSH) to its oxidized form (glutathione disulfide, GSSG) is a key indicator of the cellular redox status, with a high GSH/GSSG ratio being characteristic of a healthy state. mdpi.com Under conditions of oxidative stress, this ratio can decrease dramatically. mdpi.com

The depletion of glutathione can have significant consequences for cellular function. For instance, in dendritic cells, a reduction in glutathione levels has been shown to impair their maturation and ability to mount an effective immune response. nih.gov This interference is linked to reduced production of interleukin-12 (B1171171) (IL-12) and decreased expression of costimulatory molecules, which are necessary for T-cell activation. nih.gov

Furthermore, the dynamics of glutathione metabolism have been identified as a critical factor in the resistance of cancer cells to certain chemotherapies. nih.gov Dysregulation of the glutathione pathway is a fundamental aspect of resistance in muscle-invasive bladder cancers to cisplatin-based neoadjuvant chemotherapy. nih.gov Comprehensive analyses have shown that genes related to glutathione metabolism are enriched in chemotherapy-resistant tumors. nih.gov This highlights the pivotal role of glutathione dynamics in cellular responses to xenobiotics and therapeutic agents. The maintenance of adequate glutathione levels is therefore essential for protecting cells from oxidative damage and for ensuring proper cellular function across various biological contexts.

| Parameter | Description | Significance |

|---|---|---|

| GSH/GSSG Ratio | The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). | A primary indicator of cellular redox status. A high ratio signifies a healthy reducing environment, while a low ratio indicates oxidative stress. mdpi.com |

| GSH Depletion | A decrease in the intracellular concentration of GSH. | Can impair immune cell function, such as dendritic cell maturation, and contribute to chemotherapy resistance in cancer cells. nih.govnih.gov |

| GSH Synthesis | The intracellular production of GSH from its constituent amino acids: glutamate, cysteine, and glycine. mdpi.com | Crucial for maintaining the GSH pool and overall redox homeostasis. Dysfunction in synthesis is linked to neurodegenerative diseases. mdpi.com |

Cells possess a sophisticated network of endogenous antioxidant systems to counteract the damaging effects of reactive oxygen species and maintain redox homeostasis. mdpi.com These systems include enzymes such as superoxide dismutases (SODs), which convert superoxide anions to hydrogen peroxide (H2O2), and catalases and glutathione peroxidases, which detoxify H2O2 to water. mdpi.com

The thioredoxin (Trx) system, consisting of thioredoxin and thioredoxin reductase, plays a vital role in regulating redox balance by catalyzing the reduction of disulfide bonds in proteins. mdpi.com This system works in concert with peroxiredoxins (Prdxs), which are crucial for protection against stress conditions by reducing peroxides. mdpi.com

Glutathione peroxidases are another key family of antioxidant enzymes that reduce both free H2O2 and lipid hydroperoxides. mdpi.com Different isoforms of these enzymes are localized to specific subcellular compartments and have distinct substrate preferences. mdpi.com For example, GPX1 is found in the cytoplasm and primarily targets H2O2, while GPX4 is specialized in reducing lipid hydroperoxides. mdpi.com The activity of these peroxidases is dependent on the availability of reduced glutathione (GSH), which is regenerated by glutathione reductase in an NADPH-dependent reaction. mdpi.com

The modulation of these antioxidant systems is a critical aspect of the cellular response to oxidative stress. For instance, the transcription factor Nrf2 is a master regulator of the endogenous antioxidant response, activating the expression of numerous antioxidant and detoxification genes. nih.gov This adaptive response allows cells to cope with altered redox conditions and mitigate potential damage. mdpi.com

Molecular Interactions with Biological Macromolecules

Formation of Covalent Protein Adducts

The formation of covalent adducts between reactive molecules and proteins is a significant mechanism that can alter protein function and contribute to cellular pathology. This process involves the stable, non-enzymatic binding of a chemical species to a protein, often through the formation of a Schiff base intermediate. nih.gov

For example, certain endogenous steroids like cortisol and 16α-hydroxyestrone have been shown to form covalent adducts with albumin. nih.gov The reaction is thought to proceed through the interaction of a carbonyl group on the steroid with an amino group, such as the epsilon-amino group of a lysine (B10760008) residue on the protein, to form an initial Schiff base. nih.gov This intermediate can then undergo rearrangement to form a more stable ketoamine adduct. nih.gov

The formation of such protein adducts can have significant biological consequences. The accumulation of protein adducts has been implicated in various pathological conditions. For instance, the formation of 4-hydroxynonenal (B163490) (4-HNE) protein adducts, which arise from lipid peroxidation during oxidative stress, is associated with a range of diseases, including obesity, cancer, and complications from viral infections. nih.gov These adducts can impact cellular signaling pathways and contribute to cellular dysfunction. nih.gov

The specific proteins that become targets for adduction and the functional consequences of these modifications are key areas of research. Techniques such as mass spectrometry are crucial for identifying the specific protein targets and the sites of adduction. nih.gov Understanding the formation and biological relevance of protein adducts provides insight into the molecular mechanisms underlying cellular stress and disease.

| Reactant | Protein Target | Mechanism | Potential Consequence |

|---|---|---|---|

| Cortisol | Albumin | Formation of a Schiff base with a lysine residue, followed by rearrangement to a stable ketoamine adduct. nih.gov | Pathological effects related to elevated steroid levels. nih.gov |

| 16α-hydroxyestrone | Albumin | Similar to cortisol, involving a Schiff base intermediate. nih.gov | Potential role in the pathogenesis of systemic lupus erythematosus. nih.gov |

| 4-hydroxynonenal (4-HNE) | Various proteins (e.g., Keap1) | Michael addition or Schiff base formation with cysteine, histidine, or lysine residues. nih.gov | Modulation of signaling pathways (e.g., NRF2/KEAP1), insulin (B600854) resistance, and contribution to the severity of various diseases. nih.gov |

Interactions with Hemoglobin and Methemoglobin Formation Mechanisms

This compound (MADDS-NOH), a principal metabolite of dapsone (B1669823), is a significant agent in the induction of methemoglobinemia. This condition is characterized by the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering the molecule incapable of binding and transporting oxygen. The interaction of hydroxylamine metabolites with hemoglobin is a complex process that initiates a cascade of oxidative events within erythrocytes.

The fundamental mechanism involves a direct reaction between MADDS-NOH and oxyhemoglobin. This interaction leads to the formation of methemoglobin and, concomitantly, radical intermediates and reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide. nih.gov The generation of these reactive species contributes to further oxidative stress within the red blood cell. nih.gov The process can be conceptualized as a co-oxidation where the hydroxylamine metabolite and hemoglobin are both altered, leading to the formation of nitroso derivatives and methemoglobin. nih.gov

Research comparing the methemoglobin-forming capacity of dapsone's primary hydroxylamine metabolites, dapsone hydroxylamine (DDS-NOH) and MADDS-NOH, has yielded important insights. Some in vitro studies using human erythrocytes have indicated that MADDS-NOH is a more potent methemoglobin-former than DDS-NOH. nih.gov This suggests that the acetylation of the parent compound does not diminish, and may even enhance, the oxidative potential of the hydroxylamine metabolite towards hemoglobin.

The process of methemoglobin formation by these metabolites is also intricately linked to the antioxidant defense systems of the erythrocyte, particularly glutathione (GSH). During the oxidative process, GSH levels can be significantly depleted. nih.gov There appears to be a cyclical process where the hydroxylamine is reduced back to its parent amine within the red blood cell, a reaction that is dependent on glutathione. nih.govmdpi.com This reduction is linearly related to the formation of methemoglobin. nih.gov

The interaction is not limited to a simple oxidation of heme iron. The formation of radical intermediates can lead to further damage, including the generation of highly prooxidative ferrylhemoglobin (Compound I) intermediates and a significant decrease in protein thiol levels. nih.gov This oxidative cascade can ultimately compromise the structural integrity of the erythrocyte membrane, contributing to hemolysis. nih.govmdpi.com

Enzymatic Modulation and Inhibition Dynamics

Inhibition of Dapsone N-Hydroxylation by Monoacetyldapsone

The metabolic pathways of dapsone—N-acetylation to monoacetyldapsone (MAD) and N-hydroxylation to dapsone hydroxylamine (DDS-NOH)—are alternative and independent routes. nih.gov Clinical observations have noted an inverse relationship between these two pathways; individuals who are rapid acetylators tend to be poor hydroxylators, and this phenotype is associated with reduced toxicity from dapsone therapy. nih.govnih.gov This led to the hypothesis that MAD itself might inhibit the N-hydroxylation of dapsone, thereby reducing the formation of the toxic hydroxylamine metabolite.

This hypothesis has been tested in vitro using liver microsomes from both rats and humans, revealing significant species-specific differences. nih.gov In rat liver microsomes, MAD acts as a potent inhibitor of dapsone N-hydroxylation. nih.gov In contrast, the inhibitory effect of MAD in human liver microsomes is considerably weaker. nih.gov

Another distinguishing factor is that human liver microsomes can deacetylate MAD back to dapsone through an NADPH-independent mechanism, a process not observed in rat microsomes. nih.gov These findings suggest that while MAD is a powerful modulator of dapsone metabolism in rats, it is unlikely to be a significant inhibitor of dapsone N-hydroxylase activity in humans in a clinical setting. nih.gov

Table 1: Comparative Inhibition of Dapsone N-Hydroxylation by Monoacetyldapsone (MAD) in Rat and Human Liver Microsomes

| Parameter | Rat Liver Microsomes | Human Liver Microsomes | Reference |

|---|---|---|---|

| Enzyme Affinity for Dapsone (Kₘ) | Lower Kₘ (Higher Affinity) | ~2-fold greater Kₘ (Lower Affinity) | nih.gov |

| Maximal Catalytic Activity (Vₘₐₓ) | Higher Vₘₐₓ | ~12-fold lower Vₘₐₓ | nih.gov |

| Relative Catalytic Activity (Vₘₐₓ/Kₘ) | ~22-fold higher | Lower | nih.gov |

| Inhibition by MAD | 52% inhibition at 0.01 mM MAD | 23% inhibition at 0.4 mM MAD | nih.gov |

Modulation of Other Metabolic Enzyme Activities

The influence of monoacetyldapsone and its hydroxylamine metabolite extends to other enzymatic systems, primarily those involved in their own formation and detoxification. The biotransformation of both dapsone and monoacetyldapsone (MADDS) into their respective hydroxylamine metabolites is mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net Studies in rat liver microsomes have specifically implicated constitutive enzymes CYP2C6 and/or CYP2C11, as well as the non-constitutive enzyme CYP3A1, in the N-hydroxylation of both compounds. nih.gov In humans, multiple CYP enzymes, including CYP2C9 and CYP3A4, are involved in dapsone N-hydroxylation, indicating a complex interaction with this critical enzyme system. nih.gov

The detoxification of dapsone's hydroxylamine metabolites is also an enzyme-dependent process. The reduction of dapsone hydroxylamine back to the less toxic parent amine within erythrocytes is a crucial detoxification pathway. nih.govnih.gov This process is dependent on the availability of glutathione (GSH) and is linked to the activity of glutathione reductase (GR), which maintains the supply of reduced glutathione. mdpi.com Furthermore, the enzyme cytochrome b₅ reductase, in conjunction with cytochrome b₅, plays a role in detoxifying dapsone hydroxylamine. nih.gov Impaired activity of this reductase can be a risk factor for developing methemoglobinemia. nih.gov

Additionally, in vitro studies have shown that dapsone hydroxylamine can lead to a significant increase in Carbonic Anhydrase (CA) activity, suggesting a potential for broader disruption of erythrocyte homeostasis. mdpi.com Given the structural similarity and shared metabolic pathways, it is plausible that this compound engages with these same enzyme systems—CYP450s for its formation, and glutathione- and cytochrome b₅-dependent reductases for its detoxification.

Compound Index

Analytical Methodologies for Monoacetyldapsone Hydroxylamine Research

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatographic methods are fundamental for isolating and quantifying monoacetyldapsone (B194098) hydroxylamine (B1172632) and its related compounds from biological samples such as plasma, blood, and tissue extracts. These techniques offer the high selectivity and sensitivity required to differentiate between the parent drug and its various metabolites.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) has been a cornerstone in the analysis of dapsone (B1669823) and its metabolites, including the monoacetylated form. nih.gov Reversed-phase HPLC, often utilizing a C18 analytical column, is the most common approach. nih.gov These methods are capable of simultaneously determining dapsone (DDS), monoacetyldapsone (MADDS), and other related compounds in a single run. nih.govscilit.com

The separation is typically achieved using a gradient elution with a mobile phase consisting of solvents like methanol (B129727) and acetonitrile, combined with an aqueous buffer or an ion-pairing reagent such as 1-hexanesulphonic acid to improve the resolution of the analytes. nih.gov Ultraviolet (UV) detection is commonly employed, with the wavelength set around 295 nm for optimal detection of dapsone and monoacetyldapsone. nih.gov The sensitivity of these methods allows for a limit of quantification (LOQ) in the low nanogram per milliliter range (e.g., 15 ng/ml) in plasma samples. nih.govscilit.com Stability-indicating HPLC methods have also been developed to ensure that the drug is accurately quantified in the presence of its degradation products. thaiscience.info

Table 1: Examples of HPLC Methodologies for Dapsone and Metabolites This table is interactive. You can sort and filter the data.

| Analyte(s) | Column | Mobile Phase | Detection | Limit of Quantitation (LOQ) | Biological Matrix | Reference |

|---|---|---|---|---|---|---|

| DDS, MADDS, PYR | µBondapak C-18 | Gradient: Methanol, Acetonitrile, PIC B6, Water | UV at 295 nm (for DDS, MADDS) | 15 ng/ml | Plasma | nih.gov |

| DDS, MADDS, PYR | C-18 | Not specified | Not specified | 15-20 ng/ml | Filter paper blood spots | scilit.com |

| Dapsone | C18 | Formic acid solution (pH=3):ethanol (90:10, v/v) | UV at 210 nm | 0.2 µg/mL | Pharmaceutical Gel | thaiscience.info |

| Dapsone & related compounds | Adsorptive support or Reversed-phase support | Nonaqueous or Aqueous solvents | UV or Fluorometric | 250 pg (UV), 10 pg (Fluorometric) | Raw materials, Tissues | nih.gov |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications

For enhanced sensitivity and specificity, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has become the method of choice. nmslabs.com This technique combines the superior separation efficiency of UPLC, which uses smaller particle size columns (e.g., <2 µm), with the precise detection and structural information provided by mass spectrometry. researchgate.net

UPLC-MS/MS methods have been developed for the sensitive quantification of dapsone and its metabolites in various biological matrices, including human plasma, muscle tissue, and milk. researchgate.netnih.govisca.me These methods typically involve a straightforward sample preparation step, such as protein precipitation or solid-phase extraction (SPE), followed by rapid chromatographic separation. researchgate.netisca.me Detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte. researchgate.netnih.gov For instance, the transition for dapsone might be m/z 249.3→156.1, and for N-Acetyl Dapsone, m/z 291.1→156.0. researchgate.net The high sensitivity of UPLC-MS/MS allows for quantification in the low ng/mL to pg/mL range. isca.me

Table 2: UPLC-MS/MS and LC-MS/MS Method Parameters This table is interactive. You can sort and filter the data.

| Analyte | Method | Column | Sample Preparation | Ionization Mode | Linearity Range | Reference |

|---|---|---|---|---|---|---|

| Dapsone | UPLC-MS/MS | Not specified | Protein precipitation | ESI Positive | 5.000–3000.000 ng/mL | isca.me |

| Dapsone, N-Acetyl Dapsone | LC-MS/MS | Not specified | Protein precipitation | ESI Positive (MRM) | 0.50-2,500.00 ng/mL (Dapsone) | researchgate.net |

| Dapsone | LC-MS/MS | Not specified | Organic solvent extraction & SPE | Not specified | Not specified | nih.gov |

| Kukoamine B | UPLC-MS/MS | Waters Acquity HSS T3 (1.8 µm) | Solid-Phase Extraction (SPE) | ESI (MRM) | 0.100 to 50.0 ng/mL | researchgate.net |

Spectrometric Approaches for Structural Elucidation and Quantitative Analysis

Spectrometric techniques are indispensable for confirming the chemical structure of metabolites like monoacetyldapsone hydroxylamine and for developing assays to measure their presence and reactivity.

Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS) is a powerful tool for the structural elucidation of drug metabolites. ijpras.commdpi.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of a metabolite. ijpras.com Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ion, generating a characteristic pattern of product ions that provides detailed structural information. mdpi.comresearchgate.net

In the context of dapsone metabolism, MS and MS/MS have been used to identify dapsone hydroxylamine as a key metabolite in various in vitro and in vivo systems. bps.ac.ukresearchgate.net The fragmentation patterns can help to distinguish between isomers and confirm the site of metabolic modification. mdpi.com Specific ion/molecule reactions within the mass spectrometer can also be used to identify particular functional groups, such as the N-monosubstituted hydroxylamino group, providing an additional layer of confidence in the structural assignment. nih.gov

Spectrophotometric Assays for Reactive Intermediates

Spectrophotometric assays provide a means to quantify reactive intermediates, often by measuring a colored product formed from a chemical reaction. While many spectrophotometric methods focus on the parent drug, dapsone, specific assays have been developed for hydroxylamines. asianpubs.orgnih.gov

In Vitro and Ex Vivo Model Systems for Metabolic and Mechanistic Studies

To investigate the formation and biological activity of this compound without the complexities of in vivo studies, researchers employ various in vitro and ex vivo models. These systems allow for controlled experiments to elucidate metabolic pathways and mechanisms of toxicity.

A notable example is the two-compartment in vitro system. bps.ac.uknih.govnih.gov In this model, one chamber contains a drug-metabolizing system, such as human liver microsomes and the necessary cofactors (e.g., NADPH), to generate the metabolites from the parent drug. nih.govnih.gov The second chamber contains target cells, such as human red blood cells (erythrocytes) or peripheral blood mononuclear cells (PBMCs). nih.govnih.gov The two chambers are separated by a semi-permeable membrane that allows the passage of small molecules like drug metabolites but retains larger components like proteins and cells. bps.ac.uk

This setup allows researchers to incubate dapsone in the first chamber, leading to the formation of dapsone hydroxylamine and this compound, which then diffuse into the second chamber to interact with the target cells. nih.govnih.gov The effects on the target cells, such as the formation of methemoglobin in red blood cells or cytotoxicity in PBMCs, can then be measured to assess the reactivity and toxicity of the metabolites. nih.govnih.gov Studies using these systems have demonstrated that dapsone hydroxylamine is a primary metabolite responsible for methemoglobin formation. nih.govnih.gov Furthermore, comparisons of metabolism across microsomes from different species (e.g., human, rat, mouse) can be performed to understand species-specific differences in toxicity. researchgate.net

Hepatic Microsomal Preparations (Human and Animal Origin)

Hepatic microsomal preparations are a cornerstone in the study of drug metabolism, providing a concentrated source of phase I enzymes, particularly the cytochrome P450 (CYP450) superfamily. These preparations, derived from both human and animal liver tissue, have been instrumental in identifying the enzymes responsible for the N-hydroxylation of dapsone (DDS) and its primary metabolite, monoacetyldapsone (MADDS).

Research using human liver microsomes has revealed that the N-hydroxylation of dapsone is a complex process involving multiple CYP450 enzymes. nih.gov While early reports suggested CYP3A4 was the primary enzyme responsible, subsequent studies demonstrated the involvement of several isoforms. nih.govnih.gov Kinetic analyses often show biphasic patterns, indicating the action of more than one enzyme. nih.govnih.gov Studies have specifically highlighted the importance of CYP2C9 and CYP3A4 in dapsone N-hydroxylation. nih.gov The contribution of each enzyme can vary significantly between individual human livers, which may explain differing susceptibilities to dapsone's effects. nih.gov For instance, the degree of inhibition of dapsone N-hydroxylation by selective inhibitors like ketoconazole (B1673606) (for CYP3A) and sulphaphenazole (for CYP2C9) was found to be dependent on the CYP3A content of the specific liver sample. nih.gov Further evidence points to CYP2E1 as another contributing enzyme in human liver microsomes. nih.gov

Animal models, particularly rats, have also been employed to investigate these metabolic pathways. In male rat liver microsomes, the formation of dapsone hydroxylamine (DDS-NOH) and MADDS-NOH is greater than in female rats. nih.gov This sex-specific difference pointed towards the involvement of male-specific enzymes like CYP2C11. nih.gov Studies confirmed that in untreated male rats, the constitutive enzymes CYP2C6 and/or CYP2C11 are the primary catalysts for the N-hydroxylation of both dapsone and monoacetyldapsone. nih.gov However, in rats pretreated with dexamethasone, a known enzyme inducer, the inducible enzyme CYP3A1 also plays a significant role in the hydroxylation of both compounds. nih.gov The use of animal microsomes highlights potential interspecies variability, underscoring the importance of human-derived preparations for direct extrapolation to human health. nih.gov

| Source | Enzymes Implicated | Key Findings | Reference |

|---|---|---|---|

| Human Liver Microsomes | CYP3A4, CYP2C9, CYP2E1 | Multiple enzymes are involved in DDS N-hydroxylation. The relative contribution of each enzyme varies between individuals. Biphasic kinetics suggest high- and low-affinity enzyme components. | nih.govnih.govnih.gov |

| Rat Liver Microsomes (untreated male) | CYP2C6, CYP2C11 | These constitutive enzymes are the primary catalysts for both DDS and MADDS N-hydroxylation. Formation is greater in male vs. female rats. | nih.gov |

| Rat Liver Microsomes (dexamethasone-treated) | CYP3A1 | This inducible enzyme contributes significantly to the hydroxylation of both DDS and MADDS following induction. | nih.gov |

Isolated Cellular Systems (e.g., Erythrocytes, Mononuclear Cells)

Isolated cellular systems provide a means to study the effects and metabolism of this compound in a more integrated biological environment than microsomal preparations. Erythrocytes (red blood cells) and peripheral blood mononuclear cells (PBMCs) are particularly relevant systems.

Erythrocytes are a primary target for the toxic effects of dapsone's hydroxylamine metabolites. Research using isolated human erythrocytes has directly investigated the action of MADDS-NOH. One study compared the sensitivity of erythrocytes from diabetic and non-diabetic individuals to MADDS-NOH-induced methemoglobin formation. nih.gov Interestingly, erythrocytes from diabetic subjects were initially less sensitive to methemoglobin generation, a difference that was lost after prolonged incubation with glucose, suggesting a potential role for differences in glutathione (B108866) metabolism. nih.gov While much of the research has focused on the parent hydroxylamine (DDS-NOH), the findings are highly relevant for understanding the analytical use of erythrocytes. DDS-NOH is avidly concentrated by red blood cells and induces membrane alterations, oxidative stress, and premature cell removal. nih.govnih.govoup.comresearchgate.net These studies often measure endpoints like phosphatidylserine (B164497) exposure, methemoglobin levels, and cell lysis to quantify the compound's effects. nih.govoup.com

Mononuclear cells, which include lymphocytes and monocytes, are also capable of metabolizing dapsone. Studies have shown that activated mononuclear leukocytes can oxidize dapsone to its hydroxylamine metabolite, a reaction mediated by the enzyme myeloperoxidase, which is present in monocytes. nih.gov This demonstrates that extra-hepatic cells can contribute to the formation of reactive metabolites, which could be significant for understanding both the therapeutic and adverse effects of the parent drug.

| Cell Type | Compound Studied | Key Findings | Reference |

|---|---|---|---|

| Human Erythrocytes | This compound (MADDS-NOH) | Induces methemoglobin formation. Diabetic erythrocytes show differential sensitivity, possibly linked to glutathione metabolism. | nih.gov |

| Human Erythrocytes | Dapsone Hydroxylamine (DDS-NOH) | Induces membrane reorganization, procoagulant activity, and premature cell removal. Concentrated within the cells. | nih.govnih.govoup.com |

| Human Mononuclear Cells | Dapsone (DDS) | Activated cells metabolize dapsone to its hydroxylamine via myeloperoxidase, indicating extra-hepatic bioactivation. | nih.gov |

Recombinant Enzyme Systems for Specific Pathways

To dissect the specific contributions of individual enzymes without the confounding presence of other proteins found in microsomes, researchers use recombinant enzyme systems. These systems involve expressing a single, purified human enzyme, typically a CYP450 isoform, in a host system like yeast, bacteria, or insect cells.

This approach has been crucial in confirming the roles of specific CYP450s in dapsone metabolism. Studies using recombinant human enzymes have shown that dapsone is metabolized to its hydroxylamine by several isoforms. The highest rate of methemoglobin formation, an indicator of hydroxylamine production, was observed with recombinant CYP2C19, with smaller contributions from CYP2B6, CYP2D6, and CYP3A4. nih.gov Other research has emphasized the primary role of CYP2C9 in the formation of dapsone hydroxylamine, with some involvement from CYP2C8 and CYP2C19. researchgate.net

Recombinant CYP2C9 has been studied extensively, revealing a complex interaction where dapsone acts as both a substrate and an activator of the enzyme. nih.gov Dapsone can increase the metabolic rate of other CYP2C9 substrates, such as flurbiprofen (B1673479) and piroxicam, supporting a two-site binding model where dapsone binds to the active site and enhances the enzyme's activity towards another substrate molecule. nih.govnih.gov Similarly, cDNA-expressed P-4503A4 has been shown to catalyze dapsone N-hydroxylation directly. oup.com The use of these specific recombinant systems allows for precise kinetic characterization (e.g., determining K_m and V_max values) and a definitive identification of the metabolic capabilities of each enzyme isoform.

| Recombinant Enzyme | Key Finding | Reference |

|---|---|---|

| CYP2C19 | Demonstrated the highest activity for dapsone-induced methemoglobin formation in one study, indicating a primary role in producing the hydroxylamine. | nih.gov |

| CYP2C9 | Metabolizes dapsone to its hydroxylamine. Dapsone also acts as an allosteric activator of CYP2C9, enhancing the metabolism of other substrates. | nih.govnih.gov |

| CYP3A4 | Confirmed to directly catalyze dapsone N-hydroxylation. | oup.com |

| CYP2B6, CYP2D6 | Show minor contributions to dapsone-induced methemoglobin formation compared to CYP2C19. | nih.gov |

Comparative Biochemical and Species Specific Aspects of Monoacetyldapsone Hydroxylamine

Interspecies Variations in Hydroxylation Pathway Activities

The N-hydroxylation of dapsone (B1669823) and MADDS, which produces the reactive metabolites dapsone hydroxylamine (B1172632) (DDS-NOH) and monoacetyldapsone (B194098) hydroxylamine (MADDS-NOH), is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. However, the specific isoforms involved and the rate of this biotransformation exhibit marked differences between species, particularly between rats and humans.

Studies comparing the in vitro metabolism of dapsone and MADDS have revealed significant differences between rat and human liver microsomes. The formation of hydroxylamine metabolites, a key indicator of metabolic activation, is notably higher in male Wistar rat liver microsomes compared to human liver microsomes. nih.govresearchgate.net One study, using methemoglobin formation as a marker for hydroxylamine production, found that microsomes from male Wistar rats exhibited the highest toxic potential, followed by human and then female rat microsomes. nih.govresearchgate.net

This disparity is largely attributed to the different cytochrome P450 enzymes responsible for the reaction in each species. In untreated male rats, the N-hydroxylation of both dapsone and MADDS is predominantly catalyzed by the constitutive enzymes CYP2C6 and/or CYP2C11. nih.gov Following treatment with dexamethasone, a known enzyme inducer, CYP3A1 also demonstrates the capability to hydroxylate these compounds. nih.gov In contrast, human metabolism involves different CYP isoforms. This fundamental difference in the enzymatic pathways underscores the challenges in using rat models to predict human metabolic profiles for dapsone and its derivatives.

| Species/Gender | Methemoglobin Formation (%) | Reference |

|---|---|---|

| Male Wistar Rat | 36.6 ± 1.5 | nih.govresearchgate.net |

| Human | 10.9 ± 1.1 | nih.govresearchgate.net |

| Female Rat | 8.2 ± 1.3 | nih.govresearchgate.net |

| Male CD1 Mouse | 4.2 ± 1.6 | nih.govresearchgate.net |

Significant gender-based differences in drug metabolism are a well-documented phenomenon in rats, and this holds true for the biotransformation of dapsone and MADDS. nih.govmdpi.com Research has consistently shown that the formation of dapsone hydroxylamine and monoacetyldapsone hydroxylamine is substantially greater in liver microsomes from male rats compared to female rats. nih.gov This is directly linked to the sex-specific expression of hepatic cytochrome P450 enzymes. mdpi.comcolab.ws

Male-specific isoforms, such as CYP2C11 and CYP3A2, are highly expressed in male rats and are the primary catalysts for the N-hydroxylation of dapsone and MADDS. nih.govcolab.ws Conversely, female rats express different isoforms, like CYP2C12, which are less efficient at this particular metabolic conversion. mdpi.com This enzymatic dimorphism results in male rats having a much higher capacity for producing the reactive hydroxylamine metabolites, a difference that is not as pronounced in humans. nih.govresearchgate.netnih.gov In vivo studies corroborate these findings, showing that significant methemoglobinemia following dapsone administration occurs in male rats and humans, but not in female rats. nih.govresearchgate.net

In Vitro Cellular Responses Across Diverse Physiological States

The cellular response to this compound can be influenced by the physiological state of the cells and the genetic makeup of the individual, further complicating the understanding of its effects.

In vitro investigations have revealed a differential sensitivity to this compound between erythrocytes from diabetic and non-diabetic individuals. nih.gov Studies have shown that intact erythrocytes from diabetic donors are significantly less sensitive to the methemoglobin-forming effects of MADDS-NOH compared to those from non-diabetic controls. nih.govnih.gov This difference was observed with the intact cells, but not with purified hemoglobin or hemolysates from the two groups, suggesting that the protective mechanism resides within the cellular environment rather than the hemoglobin molecule itself. nih.gov

The leading hypothesis for this reduced sensitivity in diabetic erythrocytes points towards differences in glutathione (B108866) metabolism or other cytosolic antioxidant systems. nih.govnih.gov Although direct measurement of glutathione did not show significant changes in one study, the differential response suggests that the altered metabolic state in diabetes may afford some protection against oxidative damage from this specific metabolite. nih.gov

The disposition of dapsone and its metabolites, including monoacetyldapsone, is significantly influenced by an individual's acetylation phenotype. This genetic trait, governed by the N-acetyltransferase 2 (NAT2) enzyme, categorizes individuals as either "slow" or "fast" acetylators. The ratio of monoacetyldapsone (MADDS) to dapsone (DDS) in plasma is a well-established and reliable marker for determining this phenotype. nih.govnih.gov

In fast acetylators, dapsone is more rapidly converted to MADDS. This leads to a higher MADDS/DDS plasma ratio. Conversely, slow acetylators metabolize dapsone to MADDS at a lower rate, resulting in a lower ratio. This polymorphic acetylation directly affects the balance of metabolites available for subsequent reactions, such as N-hydroxylation. Consequently, the relative production of dapsone hydroxylamine versus this compound will differ between fast and slow acetylators, potentially influencing both efficacy and toxicological outcomes.

| Factor | Observation | Primary Mechanism | Reference |

|---|---|---|---|

| Species (Rat vs. Human) | Higher hydroxylamine formation in male rat liver microsomes. | Different primary CYP450 enzymes (e.g., CYP2C11 in rats). | nih.govresearchgate.netnih.gov |

| Gender (Rat Model) | Male rats show significantly higher metabolism to hydroxylamine than females. | Sex-specific expression of hepatic enzymes (CYP2C11, CYP3A2 in males). | nih.govmdpi.comcolab.ws |

| Physiological State (Diabetes) | Diabetic erythrocytes are less sensitive to MADDS-NOH-induced methemoglobinemia in vitro. | Potential differences in cellular antioxidant systems (e.g., glutathione metabolism). | nih.govnih.gov |

| Genetic Polymorphism (Acetylation) | MADDS/DDS plasma ratio determines slow vs. fast acetylator phenotype. | Polymorphic activity of N-acetyltransferase 2 (NAT2) enzyme. | nih.govnih.gov |

Considerations for Extrapolation of Preclinical Biochemical Data

The marked species and gender differences in the metabolism of dapsone and monoacetyldapsone present significant challenges for the direct extrapolation of preclinical biochemical data, particularly from rat models, to humans. nih.govresearchgate.netnih.gov The finding that male rats exhibit a much higher rate of N-hydroxylation than both female rats and humans highlights a key metabolic disparity. nih.govresearchgate.netnih.gov Relying solely on male rat data could lead to an overestimation of the formation of reactive hydroxylamine metabolites in humans.

Furthermore, while the sensitivity of the target erythrocytes to dapsone hydroxylamine is actually higher in humans than in rats, the metabolic capacity for producing this metabolite is vastly different. nih.govresearchgate.net This complex interplay between metabolic activation (pharmacokinetics) and target sensitivity (pharmacodynamics) means that a simple allometric scaling is insufficient for accurate prediction. nih.govlovelacebiomedical.org The data strongly suggest that human liver microsomes or more relevant animal models should be prioritized in preclinical assessments to better predict human responses to compounds that undergo N-hydroxylation.

Chemical Synthesis Strategies for Hydroxylamine Derivatives in Research

General Methodologies for N-Hydroxylation and Hydroxylamine (B1172632) Compound Synthesis

The introduction of a hydroxyl group onto a nitrogen atom (N-hydroxylation) is a key transformation for producing hydroxylamine derivatives. This can be achieved through both biological and chemical methods. In the context of monoacetyldapsone (B194098), its formation is primarily a metabolic process, but understanding general chemical synthesis provides a broader context for research applications.

Biological N-Hydroxylation: The N-hydroxylation of aromatic amines is a well-established metabolic activation step, often catalyzed by Cytochrome P450 (CYP) enzymes. researchgate.net For primary aromatic amines, computational studies suggest that the mechanism does not involve a direct oxygen transfer but rather proceeds through a Hydrogen Atom Transfer (HAT) from the amine nitrogen, followed by a radical rebound step to form the N-hydroxy product. nih.govresearchgate.net This enzymatic pathway is considered a rate-limiting step in the bioactivation of many aromatic amines. researchgate.net While monoacetyldapsone is a secondary amide, the principles of enzymatic N-oxidation are central to its formation in biological systems.

Chemical Synthesis Methods: A variety of chemical methods have been developed for the synthesis of hydroxylamine compounds, offering alternatives to biological systems for producing these molecules in a laboratory setting. wikipedia.orgorganic-chemistry.org Key strategies include:

Oxidation of Amines: Direct oxidation of primary and secondary amines can yield hydroxylamines. Reagents like benzoyl peroxide have been used, though care must be taken to prevent over-oxidation to nitrones. wikipedia.org More modern methods utilize reagents like choline (B1196258) peroxydisulfate, which provides an operationally simple and selective method for preparing N,N-disubstituted hydroxylamines from secondary amines. organic-chemistry.org

Reductive Amination: A general one-pot synthesis involves the reductive amination of aldehydes, which proceeds through an N-hydroxyimine intermediate to form the corresponding hydroxylamine. nih.govacs.org

Reduction of Nitro Compounds: The reduction of nitro groups can proceed through a hydroxylamine intermediate. This pathway is particularly relevant in the design of redox-activated prodrugs, where selective reduction in hypoxic environments releases the active hydroxylamine. nih.gov

Hydrolysis of Precursors: Stable precursors such as oximes, nitrones, and hydroxamic acids can be hydrolyzed to release the corresponding hydroxylamine. wikipedia.org

Alkylation of Hydroxylamine: Hydroxylamine itself can be alkylated to produce N-substituted derivatives. wikipedia.org A multi-step method can involve reacting an alcohol with an alkyl sulfonyl halide, followed by reaction with an N-hydroxy cyclic imide and subsequent hydrazinolysis to obtain the desired hydroxylamine. google.com

| Synthesis Method | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Amine Oxidation | Direct oxidation of a primary or secondary amine to a hydroxylamine. | Benzoyl peroxide, Choline peroxydisulfate | wikipedia.orgorganic-chemistry.org |

| Reductive Amination | One-pot conversion of a carbonyl group (aldehyde/ketone) to a hydroxylamine via an N-hydroxyimine intermediate. | Aldehyde/Ketone, Hydroxylamine, Reducing Agent | nih.govacs.org |

| Reduction of Nitro Compounds | Reduction of a nitro group, which can be stopped at the hydroxylamine stage under controlled conditions. | Selective reducing agents, often used in hypoxic conditions for prodrugs. | nih.gov |

| Hydrolysis of Precursors | Cleavage of more stable precursors to release the hydroxylamine. | Oximes, Nitrones, Hydroxamic acids, Acid/Base catalysis | wikipedia.org |

| Enzymatic N-Hydroxylation | Cytochrome P450-catalyzed oxidation of amines. | CYP Enzymes (e.g., CYP3A4), NADPH, O₂ | researchgate.net |

Design of Prodrug Systems for Controlled Hydroxylamine Release

The high reactivity of hydroxylamines often necessitates a prodrug approach to ensure stability and controlled release. Prodrugs are inactive derivatives of a parent molecule that undergo transformation in the body to release the active compound. youtube.com The design of such systems for hydroxylamines focuses on masking the reactive N-OH moiety with a promoiety that is cleaved under specific physiological conditions. nih.gov

Several strategies for designing prodrugs of amines and hydroxylamines have been explored:

Enzyme-Activated Systems: This is a common approach where endogenous enzymes cleave the promoiety.

Esterase-Sensitive Prodrugs: Hydroxy hydroxamates have been investigated as a prodrug system for hydroxylamines. nih.gov These compounds can undergo esterase-catalyzed hydrolysis, triggering a subsequent intramolecular cyclization (lactonization) that releases the free hydroxylamine. nih.gov

Amidase-Sensitive Prodrugs: Amide-based prodrugs can be designed, although amides are generally more stable than esters. Their hydrolysis in vivo by amidase enzymes can be slow, which may be advantageous for sustained release but challenging for achieving therapeutic concentrations. youtube.com

Redox-Activated Systems: These systems are designed to release the drug in response to a specific redox environment, such as the hypoxic conditions found in solid tumors. nih.gov A common strategy involves using a nitroaromatic group as the promoiety. The nitro group is selectively reduced in low-oxygen environments through nitroso and hydroxylamine intermediates, with the latter being the active form in some therapeutic contexts. nih.gov

Chemically-Activated Systems: Release is triggered by non-enzymatic chemical reactions at physiological pH.

Lactonization-Based Release: Systems like the "trimethyl lock" or those based on coumarinic acid utilize intramolecular cyclization to release an amine or hydroxylamine. The rate of release can be tuned by modifying the structure of the linker. nih.gov

| Release Mechanism | Prodrug Strategy | Description | Reference |

|---|---|---|---|

| Enzymatic Cleavage | Esterase-Catalyzed Hydrolysis | A promoiety containing an ester is cleaved by esterases, often initiating a cascade (e.g., lactonization) to release the hydroxylamine. | nih.gov |

| Redox Activation | Nitro-Group Reduction | A nitro group is reduced in hypoxic environments to the corresponding hydroxylamine, which can be the active drug. | nih.gov |

| Chemical (pH-dependent) | Intramolecular Cyclization (Lactonization) | The prodrug is designed to be stable but undergoes spontaneous cyclization and cleavage at physiological pH to release the active drug. | nih.gov |

| Enzymatic Cleavage | Carrier-Linked (Amides) | The hydroxylamine is linked via an amide bond to a carrier. Cleavage by amidases releases the active compound, though this can be slow. | youtube.com |

Synthesis of Stable Isotope-Labeled Monoacetyldapsone Hydroxylamine for Mechanistic Probing

Stable isotope-labeled (SIL) analogues of drug metabolites are invaluable tools for mechanistic studies, particularly in quantitative mass spectrometry. The synthesis of SIL-monoacetyldapsone hydroxylamine, while not explicitly detailed in readily available literature, can be conceived based on established principles of isotopic labeling. The goal is to introduce heavy isotopes (e.g., ²H, ¹³C, ¹⁵N) into the molecule without altering its chemical properties.

Plausible synthetic strategies would involve introducing the isotopic label at a specific, stable position within the molecule before the final N-hydroxylation step.

Proposed Synthetic Routes:

Labeling the Aromatic Core: The synthesis could begin with an isotopically labeled precursor to dapsone (B1669823), such as a deuterated aniline (B41778) or nitrobenzene. Subsequent known synthetic steps to build the dapsone-dₙ core, followed by selective mono-acetylation and finally N-hydroxylation, would yield the desired labeled product.

Labeling the Acetyl Group: A more direct approach would involve the acetylation of dapsone using an isotopically labeled acetylating agent, such as acetic anhydride-¹³C₂ or acetic anhydride-d₆. This would produce labeled monoacetyldapsone, which could then be subjected to an N-hydroxylation reaction (either chemically or using a biological system like liver microsomes) to generate the final SIL-hydroxylamine.

Labeling via Derivatization: For analytical purposes, a non-labeled hydroxylamine can be derivatized with an isotope-labeled reagent. This is a common strategy in quantitative bioanalysis using LC-MS to create an internal standard. nih.gov For example, a synthesized batch of this compound could be reacted with a deuterated or ¹³C-labeled chemical tag for use in relative or absolute quantification experiments. nih.gov

Enzymatic Synthesis with Labeled Co-substrates: In an enzymatic synthesis using Cytochrome P450, isotopically labeled oxygen (¹⁸O₂) could theoretically be used. nih.gov The ¹⁸O would be incorporated into the heme active site and subsequently transferred to the substrate, yielding ¹⁸O-labeled this compound. This approach provides direct mechanistic insight into the oxygen source in the hydroxylation reaction. nih.gov

These strategies leverage common techniques in medicinal and analytical chemistry to create the specific molecular probes needed to investigate the formation, reactivity, and quantification of this compound in complex biological systems.

Future Research Directions and Methodological Enhancements

Application of Advanced Omics Technologies in Metabolite Profiling

The comprehensive analysis of biological molecules, known as omics, provides a powerful lens through which to view the effects of monoacetyldapsone (B194098) hydroxylamine (B1172632). Future research should increasingly leverage these technologies to create detailed profiles of its metabolic impact.

Metabolomics: Untargeted and targeted metabolomics can identify and quantify the full spectrum of small-molecule metabolites in biological samples following exposure to monoacetyldapsone hydroxylamine. This can reveal previously unknown metabolic pathways affected by the compound and identify biomarkers of exposure or toxicity. For instance, investigating alterations in erythrocyte metabolism is crucial, given the known hematological side effects of dapsone (B1669823) and its metabolites.

Proteomics: Proteomic studies can identify changes in protein expression and post-translational modifications within cells and tissues exposed to this compound. This can help to pinpoint the specific protein targets of the compound and understand the cellular machinery involved in its metabolism and detoxification.

Transcriptomics: By analyzing changes in gene expression (the transcriptome), researchers can identify the genetic pathways that are activated or suppressed in response to this compound. This can provide insights into the regulatory networks that govern the cellular response to this metabolite.

Integrating these "omics" datasets will offer a holistic view of the molecular perturbations caused by this compound, moving beyond single-endpoint measurements to a systems-level understanding of its biological activity.

Computational Modeling and Simulation of Metabolic Pathways and Interactions

Computational approaches are indispensable for predicting and interpreting the complex behavior of metabolites like this compound. Future efforts in this area should focus on developing more sophisticated and predictive models.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the toxicity of dapsone analogs and metabolites based on their chemical structure. mdpi.com By correlating molecular descriptors with biological activity, these models can help in the early identification of potentially hazardous compounds and guide the design of safer drug candidates.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body, taking into account physiological and biochemical parameters. nih.govmdpi.comaapsnewsmagazine.org Developing robust PBPK models for dapsone and its metabolites, including this compound, will allow for the prediction of their concentrations in various tissues and facilitate the translation of in vitro findings to in vivo scenarios. nih.govmdpi.comaapsnewsmagazine.org

Molecular Docking and Dynamics Simulations: These in silico techniques can be used to visualize and analyze the interaction of this compound with specific enzymes and proteins at the atomic level. mdpi.com This can help to elucidate the mechanisms of enzyme inhibition or activation and predict potential drug-drug interactions. For example, simulations could model the binding of the hydroxylamine metabolite to cytochrome P450 enzymes involved in its formation and further metabolism. mdpi.comnih.gov

The table below summarizes key computational approaches and their potential applications in the study of this compound.

| Computational Approach | Application in this compound Research |

| QSAR Modeling | Prediction of toxicity for related compounds. |

| PBPK Modeling | Simulation of tissue-specific concentrations and ADME properties. nih.govmdpi.comaapsnewsmagazine.org |

| Molecular Docking | Visualization of interactions with metabolic enzymes. mdpi.com |

| Molecular Dynamics | Analysis of the stability and dynamics of protein-ligand complexes. |

Development of Novel In Vitro and Ex Vivo Research Models for Advanced Mechanistic Studies

To better understand the mechanisms of action of this compound, it is crucial to move beyond traditional cell culture and animal models. The development and application of more sophisticated human-relevant models are a key future direction.

Three-Dimensional (3D) Cell Culture Models: 3D cell culture systems, such as spheroids and organoids, more accurately mimic the in vivo environment compared to conventional 2D cultures. nih.gov These models can provide more relevant data on the metabolism and toxicity of this compound in specific cell types, such as hepatocytes or hematopoietic stem cells. nih.gov

Organ-on-a-Chip Technologies: Microfluidic devices that recapitulate the structure and function of human organs, known as "organs-on-a-chip," offer a powerful platform for studying drug metabolism and toxicity. nih.govnih.govresearchgate.netamegroups.orgmdpi.com A "liver-on-a-chip" model, for example, could be used to investigate the formation of this compound from dapsone and its subsequent effects on liver cells in a dynamic, physiologically relevant system. nih.govnih.govresearchgate.netamegroups.orgmdpi.com

Precision-Cut Tissue Slices (PCTS): PCTS are thin slices of fresh tissue that maintain the complex cellular architecture and intercellular interactions of the original organ. nih.govprecisionary.comuu.nlalspi.comreprocell.com The use of human liver or lung slices can provide valuable insights into the species-specific metabolism and toxicity of this compound. nih.govprecisionary.comuu.nlalspi.comreprocell.com

The table below details some of the advanced in vitro and ex vivo models and their specific applications for studying this compound.

| Model System | Specific Application for this compound |

| 3D Cell Spheroids/Organoids | Assessment of hepatotoxicity and effects on hematopoietic progenitors. nih.gov |

| Organ-on-a-Chip | Dynamic studies of metabolism and toxicity in a microphysiological system. nih.govnih.govresearchgate.netamegroups.orgmdpi.com |

| Precision-Cut Tissue Slices | Investigation of species-specific metabolism and organ-specific toxicity. nih.govprecisionary.comuu.nlalspi.comreprocell.com |

| Co-culture Systems | Studying the interaction between different cell types (e.g., hepatocytes and immune cells) in response to the metabolite. |

Standardization and Validation of Analytical and Biochemical Assays for Reproducibility

To ensure the reliability and comparability of research findings across different laboratories, the standardization and validation of analytical and biochemical assays are paramount.

Validated Analytical Methods: Robust and validated analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for the accurate quantification of this compound in biological matrices. pharmahealthsciences.netnih.govthaiscience.inforesearchgate.netjapsonline.comschd-shimadzu.comisca.me Future work should focus on the development and inter-laboratory validation of these methods to establish standardized protocols.

Standardized Biochemical Assays: Assays used to measure the biological effects of this compound, such as enzyme activity assays or cell viability assays, should be standardized to minimize variability. This includes the use of well-characterized reagents, reference standards, and clear protocols.

Inter-laboratory Reproducibility Studies: Conducting round-robin or inter-laboratory comparison studies will be crucial to assess the reproducibility of analytical and biochemical assays for this compound. This will help to identify and address sources of variability and build confidence in the generated data.

The following table outlines key parameters for the validation of analytical methods for this compound, based on established guidelines.

| Validation Parameter | Description |

| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Linearity | The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte. thaiscience.infojapsonline.com |

| Accuracy | The closeness of the measured value to the true value. pharmahealthsciences.netthaiscience.info |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. pharmahealthsciences.netthaiscience.info |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. japsonline.com |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. thaiscience.infojapsonline.com |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. pharmahealthsciences.net |

By embracing these future research directions and methodological enhancements, the scientific community can significantly advance our understanding of this compound, ultimately contributing to the safer and more effective use of its parent drug, dapsone.

Q & A

Q. What is the metabolic pathway leading to MADDS-NOH formation, and how do genetic polymorphisms influence its generation?

MADDS-NOH is formed via two primary metabolic pathways of dapsone:

- Acetylation : Mediated by N-acetyltransferase (NAT), converting dapsone to monoacetyldapsone (MADDS) .

- Hydroxylation : Cytochrome P450 enzymes (CYP2C19, CYP2C9, CYP3A4 in humans; CYP2C6/11 and CYP3A1 in rats) oxidize dapsone or MADDS to hydroxylamine derivatives, including MADDS-NOH . Genetic polymorphisms in NAT (e.g., rapid vs. slow acetylators) and CYP isoforms significantly affect metabolite ratios. For example, slow acetylators exhibit higher dapsone retention, increasing hydroxylamine production .

Q. What analytical techniques are recommended for quantifying MADDS-NOH in biological samples?

- High-Performance Liquid Chromatography (HPLC) : Separates MADDS-NOH from dapsone and MADDS using reverse-phase columns with UV detection .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides superior sensitivity for low-concentration metabolites, validated in studies on erythrocyte metabolism .

- Gas Chromatography/Mass Spectrometry (GC-MS) : Used for volatile derivatives, particularly in cell culture models .

Q. What are the primary mechanisms by which MADDS-NOH induces hematotoxicity?

MADDS-NOH oxidizes hemoglobin to methemoglobin (MetHb), causing dose-dependent methemoglobinemia. It generates reactive oxygen species (ROS), depleting glutathione and inducing oxidative stress in glucose-6-phosphate dehydrogenase (G6PD)-deficient erythrocytes, leading to hemolysis .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro and in vivo studies on MADDS-NOH's hematotoxic effects?

- Limitations of In Vitro Models : High-dose, short-term exposures (e.g., 100–1000 µM in vitro vs. ~2.2 µM peak plasma levels in vivo) overestimate toxicity .

- Methodological Adjustments :

- Use physiologically relevant concentrations (≤10 µM) with prolonged exposure times.

- Incorporate human whole-blood models to account for plasma protein binding and endogenous antioxidants .

- Validate findings using in vivo surrogate models (e.g., humanized G6PD-deficient mice) .

Q. How do interspecies differences in dapsone metabolism impact the translatability of MADDS-NOH toxicity data?

- Key Differences :

- Rats produce MADDS-NOH and DDS-NOH but lack human-equivalent CYP2C19 activity, leading to variable metabolite ratios .

- Mice do not metabolize dapsone to hydroxylamines, necessitating transgenic models for human-relevant studies .

- Recommendations :

- Cross-validate findings in human hepatocyte co-cultures or organ-on-chip systems.

- Use species-specific enzyme inhibitors (e.g., cimetidine for CYP2C11 in rats) to isolate metabolic contributions .

Q. What experimental designs resolve contradictions in the relative potency of MADDS-NOH vs. DDS-NOH in methemoglobin formation?

- Contradictory Evidence :

- Equipotent in human whole blood (EC50: ~90 µM for both) .

- MADDS-NOH reported as more potent in isolated human erythrocytes .

- Resolution Strategies :

- Compare whole-blood vs. isolated RBC models to assess plasma protein binding effects.

- Measure time-dependent MetHb formation kinetics, as potency may vary with exposure duration .

- Use knockout erythrocyte models (e.g., G6PD-deficient cells) to isolate redox vulnerability .

Q. How can researchers improve the stability and detection of MADDS-NOH in experimental systems?

- Challenges : Hydroxylamine derivatives are reactive and prone to auto-oxidation.

- Solutions :

- Stabilize samples with antioxidants (e.g., ascorbic acid) and immediate freezing at -80°C.

- Employ derivatization techniques (e.g., acetylation) for GC-MS analysis .

- Use real-time LC-MS monitoring in perfusion bioreactors to capture transient metabolites .

Methodological Recommendations

- For Metabolic Studies : Combine NAT and CYP phenotyping with pharmacokinetic modeling to predict individual susceptibility to MADDS-NOH toxicity .

- For Toxicity Screening : Prioritize human-derived erythrocytes or induced pluripotent stem cell (iPSC)-differentiated hepatocytes to bypass species limitations .

- For Data Reproducibility : Report detailed protocols for metabolite handling, including storage conditions, anticoagulants (e.g., CPDA-1 for blood), and enzyme activity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.